molecular formula C10H17BrO3 B15242362 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane

Katalognummer: B15242362
Molekulargewicht: 265.14 g/mol
InChI-Schlüssel: WEGWEECDEHZLAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is a chemical compound with the molecular formula C10H17BrO3 and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an oxolane ring, which is further connected to an oxane ring through an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane typically involves the reaction of 4-bromooxolane with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxolane and oxane derivatives, oxidized products, and reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets. The bromine atom and the oxolane-oxane structure play a crucial role in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
  • 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
  • 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane

Uniqueness

2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H17BrO3

Molekulargewicht

265.14 g/mol

IUPAC-Name

2-[(4-bromooxolan-3-yl)oxymethyl]oxane

InChI

InChI=1S/C10H17BrO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2

InChI-Schlüssel

WEGWEECDEHZLAA-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)COC2COCC2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.